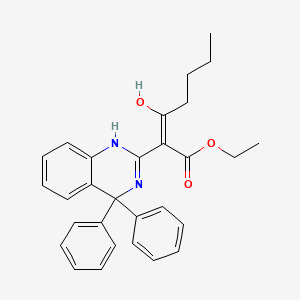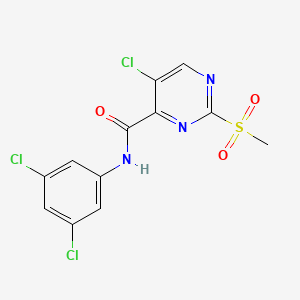![molecular formula C21H23N3O3S B11487055 4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a phenylpiperazine sulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Phenylpiperazine Sulfonyl Moiety: The phenylpiperazine sulfonyl group can be attached through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with phenylpiperazine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
4,8-ジメチル-6-[(4-フェニルピペラジン-1-イル)スルホニル]キノリン-2(1H)-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化させることができ、キノリンN-オキシド誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元されたキノリン誘導体の生成につながります。
置換: この化合物は、特にスルホニル基において、アミンやチオールなどの求核剤による求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下での求核剤。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: 還元されたキノリン誘導体。
置換: 様々な官能基を持つ置換されたキノリン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特にアセチルコリンエステラーゼを標的とした酵素阻害剤としての可能性が調査されています。
医学: アルツハイマー病などの神経変性疾患の治療における潜在的な治療効果が研究されています。
工業: 特定の特性を持つ新規材料の開発に利用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.
Medicine: Studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
4,8-ジメチル-6-[(4-フェニルピペラジン-1-イル)スルホニル]キノリン-2(1H)-オンの作用機序は、特定の分子標的との相互作用を伴います。例えば、アセチルコリンエステラーゼ阻害剤として、酵素の活性部位に結合し、アセチルコリンの分解を防ぎ、コリン作動性神経伝達の強化をもたらします。この作用は、アルツハイマー病などのコリン作動性欠損を特徴とする状態に有益です。
類似化合物との比較
類似化合物
2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド: フェニルピペラジン部分を有する別の化合物で、アセチルコリンエステラーゼ阻害活性で知られています。
4-ヒドロキシ-2-キノロン: キノリンコアを有する化合物で、様々な生物活性で知られています。
独自性
4,8-ジメチル-6-[(4-フェニルピペラジン-1-イル)スルホニル]キノリン-2(1H)-オンは、その特定の置換パターンによってユニークで、独特の化学的および生物学的特性を付与します。キノリンコアとフェニルピペラジンスルホニル基の組み合わせにより、科学研究における様々な用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
4,8-dimethyl-6-(4-phenylpiperazin-1-yl)sulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H23N3O3S/c1-15-13-20(25)22-21-16(2)12-18(14-19(15)21)28(26,27)24-10-8-23(9-11-24)17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,22,25) |
InChIキー |
RRLJDYZJUNOATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486991.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-indol-3-ylacetyl)amino]-2-(4-methoxyphenyl)acetamide](/img/structure/B11487001.png)
![1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487006.png)
![1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol](/img/structure/B11487007.png)
![(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11487008.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11487013.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11487018.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11487024.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-YL}methyl)-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11487029.png)

![ethyl 2-{5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B11487042.png)
![{2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetic acid](/img/structure/B11487047.png)
![1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487053.png)

